[1-(Aminomethyl)cyclopropyl](oxolan-3-yl)methanol [1-(Aminomethyl)cyclopropyl](oxolan-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17683451
InChI: InChI=1S/C9H17NO2/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h7-8,11H,1-6,10H2
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

[1-(Aminomethyl)cyclopropyl](oxolan-3-yl)methanol

CAS No.:

VCID: VC17683451

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

[1-(Aminomethyl)cyclopropyl](oxolan-3-yl)methanol -

Description

[Introduction to 1-(Aminomethyl)cyclopropylmethanol](pplx://action/followup)

1-(Aminomethyl)cyclopropylmethanol is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a cyclopropyl ring, an aminomethyl group, and an oxolane (tetrahydrofuran) moiety, making it a member of the cyclic amines and alcohols category. These structural components contribute to its diverse reactivity and functional properties, which are crucial for its applications in drug development.

Structural Features

The compound's structure includes:

  • Cyclopropyl Ring: Known for its high reactivity due to the strained nature of the three-membered ring.

  • Aminomethyl Group: Capable of forming hydrogen bonds and engaging in electrostatic interactions with target molecules.

  • Oxolane (Tetrahydrofuran) Moiety: Contributes to the compound's solubility and stability in various solvents.

Synthesis Methods

The synthesis of 1-(Aminomethyl)cyclopropylmethanol can be achieved through several methods, which typically involve controlled reaction conditions such as temperature and the presence of catalysts. The choice of solvents and reagents is critical for the efficiency and yield of the synthesis process.

Synthesis MethodKey ReagentsReaction Conditions
Method 1Aldehydes, aminesControlled temperature, catalysts
Method 2Cyclopropane derivatives, oxolane precursorsPresence of acid or base catalysts

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The aminomethyl group can act as a nucleophile.

  • Oxidation-Reduction Reactions: The hydroxymethyl group can participate in redox reactions.

Biological Activities and Applications

The potential applications of 1-(Aminomethyl)cyclopropylmethanol are diverse, primarily due to its ability to interact with biological targets. The aminomethyl group can form hydrogen bonds, influencing the compound's biological activity. Additionally, the hydroxymethyl group can affect the redox state of target molecules.

Biological ActivityMechanism of ActionPotential Applications
AntimicrobialInteraction with microbial targetsDevelopment of antimicrobial drugs
AntioxidantParticipation in redox reactionsProtection against oxidative stress
Product Name [1-(Aminomethyl)cyclopropyl](oxolan-3-yl)methanol
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name [1-(aminomethyl)cyclopropyl]-(oxolan-3-yl)methanol
Standard InChI InChI=1S/C9H17NO2/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h7-8,11H,1-6,10H2
Standard InChIKey JWAGWEVAYFSCJL-UHFFFAOYSA-N
Canonical SMILES C1COCC1C(C2(CC2)CN)O
PubChem Compound 130513358
Last Modified Aug 10 2024

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